

Application Notes and Protocols for Kinase Activity Assays with Befotertinib Monomesilate

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Compound of Interest

Compound Name: *Befotertinib monomesilate*

Cat. No.: *B15136636*

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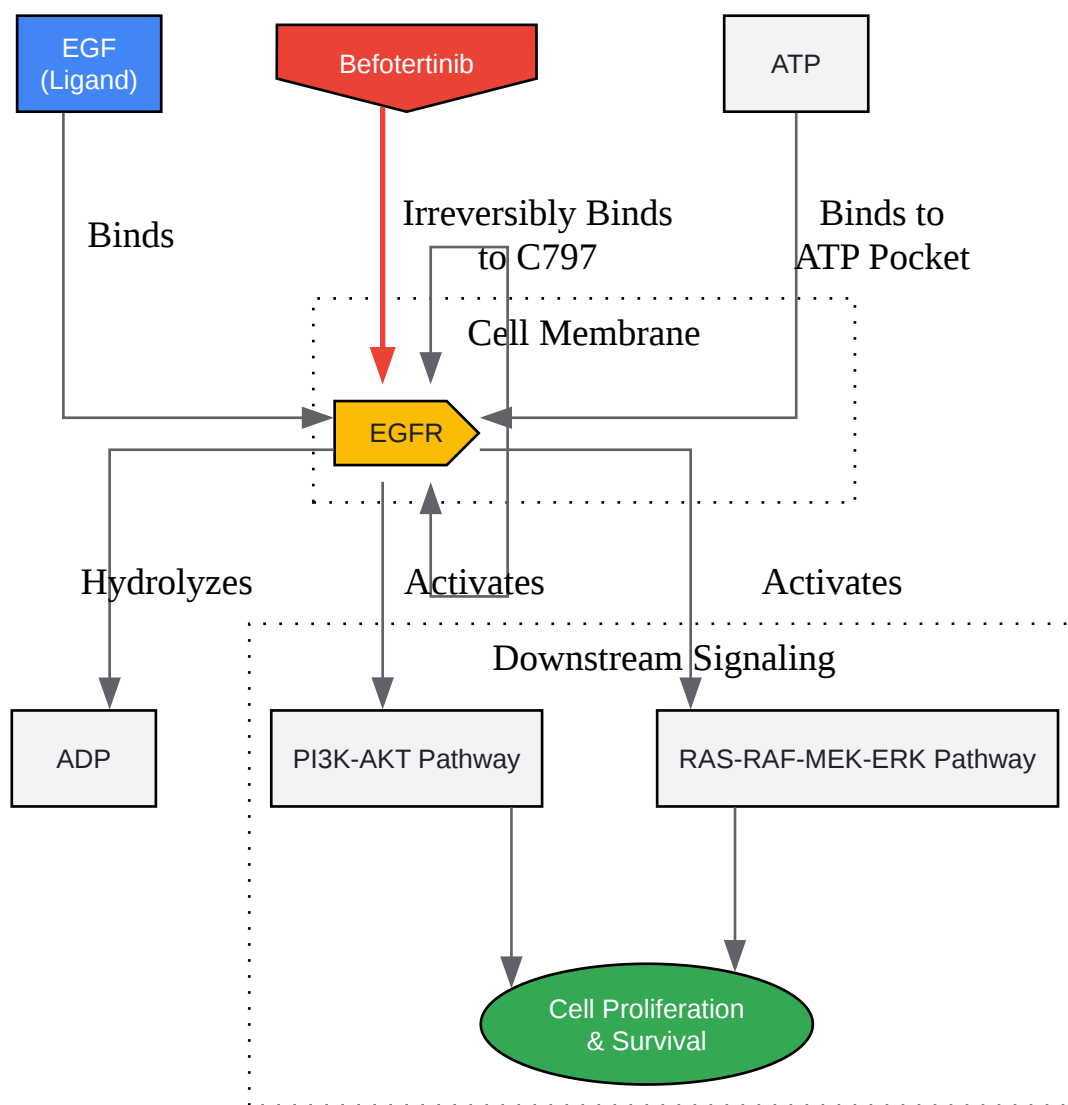
Introduction

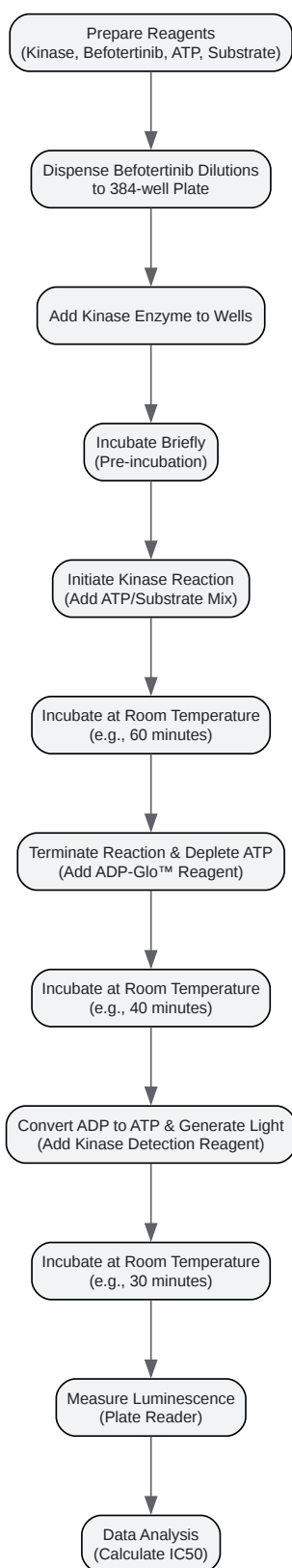
Befotertinib (also known as D-0316) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2][3]} It is designed to selectively and irreversibly inhibit EGFR mutations, including the T790M resistance mutation that can arise after treatment with earlier-generation EGFR TKIs, while sparing wild-type EGFR.^{[2][4]} Befotertinib covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of the receptor's signaling pathway and subsequent tumor growth inhibition.^[4] This document provides detailed protocols for in vitro kinase activity assays to evaluate the inhibitory potential of **Befotertinib monomesilate** against various EGFR isoforms.

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K-AKT and RAS-RAF-MEK-ERK pathways.^[4] These pathways are crucial for regulating cell proliferation, survival, and differentiation.^[4] In certain cancers, such as non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.^[4]

First and second-generation EGFR TKIs can be effective against these activating mutations; however, patients often develop resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.^[4] Befotertinib is a third-generation TKI developed to overcome this resistance mechanism.^[4]





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